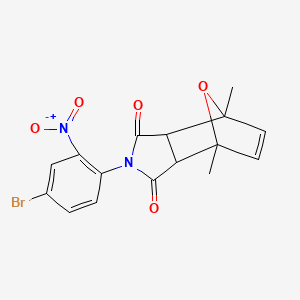
UT-A1 inhibitor B2
Descripción general
Descripción
UT-A1 inhibitor B2 is a compound that targets the urea transporter protein A1 (UT-A1), which is primarily expressed in the kidney. Urea transporters play a crucial role in the urine concentration mechanism by facilitating the reabsorption of urea in the renal tubules. Inhibiting UT-A1 can lead to diuretic effects, making UT-A1 inhibitors potential candidates for the treatment of conditions such as edema and hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UT-A1 inhibitor B2 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Análisis De Reacciones Químicas
Types of Reactions
UT-A1 inhibitor B2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different levels of inhibitory activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
UT-A1 inhibitor B2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of urea transporters.
Biology: Helps in understanding the physiological role of urea transporters in different tissues.
Medicine: Potential therapeutic agent for conditions like edema, hypertension, and heart failure.
Industry: Used in the development of new diuretic drugs with improved efficacy and safety profiles .
Mecanismo De Acción
UT-A1 inhibitor B2 exerts its effects by binding to the UT-A1 protein and blocking its function. This inhibition prevents the reabsorption of urea in the renal tubules, leading to increased urine output and reduced fluid retention. The molecular targets include specific binding sites on the UT-A1 protein, and the pathways involved are related to the regulation of water and electrolyte balance in the body .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to UT-A1 inhibitor B2 include other urea transporter inhibitors such as:
Thienoquinolins: Inhibit both UT-A and UT-B transporters.
UTBinh-14: Selectively inhibits UT-B transporter .
Uniqueness
This compound is unique in its high selectivity for the UT-A1 transporter, which makes it a valuable tool for studying the specific role of UT-A1 in renal physiology. Its selectivity also reduces the risk of off-target effects, making it a promising candidate for therapeutic development .
Propiedades
IUPAC Name |
(5E)-2-amino-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-7-4-2-3-6(9(7)14)5-8-10(15)13-11(12)17-8/h2-5,14H,1H3,(H2,12,13,15)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQGQQHZHFJTTJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-bromophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847823.png)
![3-[3-(4-chlorophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847840.png)
![3-[3-(4-bromophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847843.png)
![2-[[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione](/img/structure/B3847849.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B3847853.png)
![2-(3,5-diiodo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3847855.png)

![2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3847866.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3847874.png)
![5-[[4-(Diethylamino)-2-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3847881.png)

![5-{5-[(E)-2-(1H-1,3-benzimidazol-2-yl)-2-cyano-1-ethenyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3847903.png)
![1-isopropyl-N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B3847904.png)
![3,3'-[(methylimino)bis(methylene)]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B3847917.png)
